1-(3-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE
Overview
Description
1-(3-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound with a molecular formula of C24H32N2O2 This compound is known for its unique chemical structure, which includes a morpholine ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methylphenylamine with formaldehyde and morpholine to form an intermediate, which is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Sodium hydride; conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE
- 2,2’-[6-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIYL]BIS{5-[(2-ETHYLHEXYL)OXY]PHENOL}
Uniqueness
1-(3-METHYLPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE stands out due to its unique combination of a morpholine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-3-2-4-18(13-16)15-25(22,23)20-14-17-5-7-19(8-6-17)21-9-11-24-12-10-21/h2-8,13,20H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGTZGJVKWHZOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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